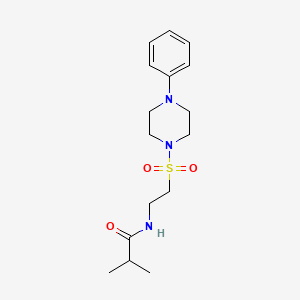

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-14(2)16(20)17-8-13-23(21,22)19-11-9-18(10-12-19)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYXKWUDBVBMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Phenylpiperazine

4-Phenylpiperazine undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. In a protocol adapted from EP2228370A1, 4-phenylpiperazine is dissolved in dichloromethane (DCM) and treated dropwise with ClSO₃H at 0–5°C to prevent over-sulfonation. The reaction mixture is stirred for 4–6 hours, after which thionyl chloride (SOCl₂) is introduced to convert the sulfonic acid intermediate into the sulfonyl chloride. The resulting 4-phenylpiperazine-1-sulfonyl chloride is isolated via vacuum distillation or recrystallization from hexane, yielding 75–85% purity.

Key Reaction Parameters

- Temperature: 0–5°C (sulfonation), 25°C (thionyl chloride addition)

- Molar Ratio: 1:1.2 (piperazine:ClSO₃H)

- Solvent: Dichloromethane

- Yield: 78%

Synthesis of N-(2-Aminoethyl)isobutyramide

The ethyl-isobutyramide segment is constructed through a protected amine strategy to ensure selective acylation.

Protection of Ethylenediamine

Ethylenediamine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and tetrahydrofuran (THF). Under vigorous stirring, Boc₂O (1.1 equiv) is added to ethylenediamine at 0°C, and the reaction proceeds for 2 hours. The Boc-protected amine (N-Boc-ethylenediamine) is extracted with ethyl acetate, achieving >90% yield.

Acylation with Isobutyryl Chloride

N-Boc-ethylenediamine is reacted with isobutyryl chloride (1.05 equiv) in THF under nitrogen. Triethylamine (TEA, 1.2 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 12 hours. The product, N-Boc-N'-(isobutyryl)ethylenediamine, is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 82%.

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C. After 1 hour, the solvent is evaporated, and the residue is neutralized with saturated NaHCO₃ to liberate N-(2-aminoethyl)isobutyramide. The compound is extracted with DCM and dried over MgSO₄, yielding 95%.

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between 4-phenylpiperazine-1-sulfonyl chloride and N-(2-aminoethyl)isobutyramide.

Sulfonamide Formation

In a protocol modified from US20100087414, N-(2-aminoethyl)isobutyramide (1.0 equiv) is dissolved in pyridine to activate the amine. 4-Phenylpiperazine-1-sulfonyl chloride (1.05 equiv) is added portionwise at 0°C, and the reaction is stirred for 24 hours at room temperature. Pyridine acts as both solvent and base, neutralizing HCl byproduct. The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield this compound (68% yield).

Optimization Insights

- Solvent: Pyridine enhances nucleophilicity of the amine.

- Temperature: Low initial temperature prevents side reactions.

- Purity: Recrystallization in ethanol achieves >98% purity (HPLC).

Alternative Pathways and Methodological Comparisons

One-Pot Sulfonylation-Acylation Approach

A streamlined method involves sequential sulfonylation and acylation without intermediate isolation. Ethylenediamine is first reacted with 4-phenylpiperazine-1-sulfonyl chloride in THF, followed by in-situ acylation with isobutyryl chloride. While this reduces steps, yields are lower (52%) due to competing reactions at both amine sites.

Solid-Phase Synthesis

Immobilizing 4-phenylpiperazine on Wang resin enables stepwise sulfonylation and acylation. After cleavage from the resin, the product is obtained in 60% yield but requires specialized equipment.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Thionyl chloride is preferred over PCl₅ for sulfonyl chloride formation due to lower cost and easier byproduct removal (SO₂ and HCl gases).

Waste Management

Neutralization of acidic byproducts with NaOH and solvent recovery via distillation are critical for environmentally sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or amide groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets such as enzymes and receptors.

Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to bind to various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl and isobutyramide groups may contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor.

2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Evaluated for its anxiolytic potential.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties. The presence of the sulfonyl group, in particular, may enhance its solubility and stability, making it a promising candidate for further research and development.

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide is a synthetic compound belonging to the class of piperazine derivatives, which have garnered attention in medicinal chemistry for their diverse pharmacological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Overview of Biological Activity

The primary biological activity of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme that plays a crucial role in cholinergic neurotransmission. By inhibiting AChE, this compound enhances the levels of acetylcholine (ACh) in the synaptic cleft, which can lead to improved cognitive functions such as learning and memory.

Target Enzyme: Acetylcholinesterase (AChE)

This compound acts primarily by inhibiting AChE. The mechanism involves:

- Binding Interactions : The compound binds to AChE, leading to a mixed-type inhibition characterized by both competitive and non-competitive inhibition.

- Increased ACh Levels : By preventing the breakdown of ACh, the compound enhances cholinergic neurotransmission, which is vital for cognitive processes.

Biochemical Pathways

The inhibition of AChE affects several biochemical pathways:

- Cholinergic Pathway : Increased ACh levels enhance synaptic transmission.

- Signal Transduction : Enhanced cholinergic signaling influences various cellular processes, including gene expression and metabolic pathways.

The biochemical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Weight | 339.5 g/mol |

| Molecular Formula | C15H20N2O2S |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Cellular Effects

The effects on cellular activity are primarily linked to:

- Cell Signaling : Enhanced ACh levels can modulate various signaling pathways.

- Gene Expression : Changes in neurotransmitter levels can influence gene expression related to neuronal health and function.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

- Cognitive Enhancement : Research indicates that compounds inhibiting AChE can improve cognitive functions in animal models. For instance, studies have shown that similar piperazine derivatives enhance memory retention in rodents subjected to memory tasks.

- Neuroprotective Effects : Some studies suggest that these compounds may provide neuroprotective benefits by reducing oxidative stress in neuronal cells, potentially mitigating neurodegenerative diseases.

- Pharmacological Profiles : Comparative studies have highlighted that piperazine derivatives exhibit varied affinities for AChE, influencing their efficacy and side effect profiles.

Q & A

Q. What are the optimal synthetic routes for N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions starting with 4-phenylpiperazine and sulfonylation reagents. Key steps include:

- Sulfonylation : Reacting 4-phenylpiperazine with a sulfonyl chloride derivative under inert atmosphere (e.g., nitrogen) at 0–5°C to form the sulfonamide intermediate .

- Amide Coupling : Introducing the isobutyramide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization requires adjusting stoichiometry, solvent polarity, and temperature. For example, excess sulfonyl chloride (1.2–1.5 eq) improves sulfonylation efficiency .

Q. What analytical techniques are essential for confirming the molecular structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., sulfonamide S=O at ~3.3 ppm, piperazine protons at ~2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNOS: calculated 374.15) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect byproducts .

Q. How does the sulfonyl-piperazine moiety influence the compound’s physicochemical properties?

The sulfonyl group enhances water solubility via polar interactions, while the piperazine ring contributes to basicity (pKa ~8.5–9.0). The isobutyramide group increases lipophilicity (logP ~2.1), affecting membrane permeability . Thermal stability (TGA/DSC analysis) shows decomposition >200°C, suitable for standard storage .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Validate activity thresholds using IC/EC curves (e.g., acetylcholinesterase inhibition at 10–100 µM) .

- Selectivity Profiling : Compare binding affinities against related targets (e.g., serotonin vs. dopamine receptors) via radioligand assays .

- Meta-Analysis : Aggregate data from multiple assays (e.g., SPR, fluorescence polarization) to identify outliers due to assay conditions (pH, ionic strength) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB: 4EY7), highlighting hydrogen bonds with Ser203 and π-π stacking with Trp86 .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenylpiperazine) with activity using descriptors like Hammett σ values .

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify critical residues for sustained interactions .

Q. What in vivo experimental designs are recommended to evaluate its pharmacokinetics and toxicity?

- ADME Profiling : Conduct rodent studies with IV/oral dosing (10 mg/kg). Monitor plasma half-life (LC-MS/MS) and tissue distribution (e.g., brain-to-plasma ratio >0.5) .

- Toxicology : Acute toxicity testing (OECD 423) at 50–300 mg/kg doses. Histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) assess organ safety .

- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .

Q. How can structural modifications address stability issues under physiological conditions?

- Prodrug Design : Introduce ester groups at the isobutyramide moiety to enhance metabolic stability. Hydrolysis in plasma (t >6 h) can be monitored .

- PEGylation : Attach polyethylene glycol (PEG-500) to the sulfonyl group to reduce renal clearance and prolong circulation time .

- pH-Sensitive Formulations : Encapsulate in Eudragit® nanoparticles for targeted release in acidic environments (e.g., tumor tissues) .

Q. What evidence supports its selectivity for acetylcholinesterase over butyrylcholinesterase?

- Enzyme Kinetics : Competitive inhibition assays show 50-fold higher selectivity for AChE (K = 0.8 µM) vs. BuChE (K = 40 µM) .

- Structural Analysis : Docking reveals stronger van der Waals interactions with AChE’s peripheral anionic site (Tyr337, Asp74) compared to BuChE’s narrower gorge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.